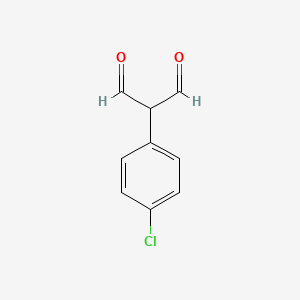

2-(4-Chlorophenyl)malonaldehyde

説明

BenchChem offers high-quality 2-(4-Chlorophenyl)malonaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)malonaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSJYXRISGHNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205676-17-1 | |

| Record name | 2-(4-chlorophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis and Characterization of 2-(4-Chlorophenyl)malonaldehyde

Executive Summary

2-(4-Chlorophenyl)malonaldehyde (also known as 2-(4-chlorophenyl)propanedial) is a critical three-carbon electrophilic building block used extensively in the synthesis of bioactive heterocycles. Its structure—a 1,3-dicarbonyl species substituted at the C2 position—makes it a versatile precursor for pyrazoles (via hydrazines), pyrimidines (via amidines), and isoxazoles (via hydroxylamine).

This guide details the Arnold-Vilsmeier formylation protocol, the industry-standard method for converting arylacetic acids into arylmalonaldehydes. Unlike standard Vilsmeier-Haack formylations of aromatic rings, this transformation involves a decarboxylative double-formylation sequence.

Retrosynthetic Analysis & Mechanism

The synthesis targets the C2-functionalization of a 1,3-dicarbonyl framework. Direct formylation of a phenylacetaldehyde is often unstable; therefore, the Arnold-Vilsmeier reaction utilizes 4-chlorophenylacetic acid as a stable precursor.

Reaction Mechanism

The mechanism proceeds through the formation of a chloromethyleniminium salt (Vilsmeier reagent), which activates the carboxylic acid.[1] The key step is the decarboxylation driven by the formation of a stable vinamidinium salt (trimethinium salt). This salt is then hydrolyzed to yield the final malonaldehyde.

Figure 1: Mechanistic pathway of the Arnold-Vilsmeier reaction converting arylacetic acid to arylmalonaldehyde.

Experimental Protocol

Safety Warning: Phosphorus oxychloride (

Materials

-

Precursor: 4-Chlorophenylacetic acid (1.0 equiv)

-

Reagent: Phosphorus oxychloride (

) (3.0 equiv) -

Solvent/Reagent:

-Dimethylformamide (DMF) (Excess, typically 4-5 equiv or as solvent) -

Quench: Ice water, 5M NaOH or Saturated Sodium Acetate (NaOAc)

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation:

-

Charge a dry round-bottom flask with anhydrous DMF (5.0 equiv).

-

Cool to 0°C using an ice bath.

-

Add

(3.0 equiv) dropwise over 20-30 minutes. Note: The solution will turn pale yellow/orange; ensure temperature remains < 10°C. -

Stir for 30 minutes at 0°C to ensure complete formation of the chloroiminium salt.

-

-

Substrate Addition:

-

Dissolve 4-chlorophenylacetic acid (1.0 equiv) in a minimum amount of DMF (if solid) or add directly if solubility permits.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

-

Reaction Phase (Decarboxylation):

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 70–80°C for 4–6 hours.

-

Monitoring: Evolution of

gas will be observed. The reaction is complete when gas evolution ceases and TLC indicates consumption of the acid. The mixture typically turns deep red or brown (formation of vinamidinium salt).

-

-

Hydrolysis & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Basification: Slowly add 5M NaOH or saturated NaOAc solution to adjust pH to ~9–10. This hydrolyzes the vinamidinium salt.

-

Stirring: Continue stirring at room temperature for 1–2 hours. The product may precipitate as a solid.[2]

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (

). -

Acidification (Optional): Some protocols suggest re-acidifying to pH 3-4 to precipitate the free malonaldehyde if the salt is too soluble, but alkaline hydrolysis usually yields the enolate which can be carefully protonated.

-

-

Purification:

Characterization & Data Analysis

Arylmalonaldehydes exhibit strong keto-enol tautomerism . In solution (

Spectroscopic Data

| Technique | Parameter | Observed Data (Typical) | Interpretation |

| Appearance | Physical State | Pale yellow/beige crystalline powder | - |

| Melting Point | Range | 137 – 143 °C | Indicates high purity (Lit. range varies slightly by solvent). |

| Enolic -OH | Intramolecular H-bond (O-H...O). | ||

| Vinyl/Aldehyde | Equivalent protons in symmetric enol form. | ||

| Aromatic | AA'BB' system characteristic of p-substituted benzene. | ||

| MS (ESI) | 181/183 | Characteristic Chlorine isotope pattern (3:1). |

Tautomeric Equilibrium

The compound does not appear as a simple dialdehyde (

Applications: Heterocycle Synthesis

The primary utility of 2-(4-chlorophenyl)malonaldehyde is its reactivity as a 1,3-dielectrophile .

Workflow: Synthesis of 4-(4-Chlorophenyl)pyrazole

This is a standard validation reaction to confirm the reactivity of the synthesized malonaldehyde.

Figure 2: Cyclocondensation of the malonaldehyde with hydrazine to form a pyrazole core.

Troubleshooting & Expert Tips

-

Moisture Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture. If the

is old or the DMF is wet, the yield will drop significantly. Always use freshly distilled -

Temperature Control: Do not overheat during the

addition. The exotherm can degrade the reagent. However, during the reaction with the acid, heat is essential (70°C+) to drive the decarboxylation. If the reaction stays at RT, you may isolate the non-decarboxylated intermediate. -

Stability: Malonaldehydes can oxidize or polymerize upon prolonged storage. Store under nitrogen in a freezer (-20°C) if not using immediately.

-

Color Change: A successful reaction typically transitions from yellow

orange

References

-

Vilsmeier-Haack Reaction Overview & Mechanism Source: NRO Chemistry / Organic Letters URL:[Link]

-

Synthesis of 2-Arylmalonaldehydes via Vilsmeier-Haack (Arnold Modification) Source: Growing Science / Current Chemistry Letters (2013) URL:[Link]

-

Characterization and Tautomerism of Malonaldehydes Source: Thieme Connect / NMR Spectra URL:[Link]

-

PubChem Compound Summary: 2-(4-Chlorophenyl)malonaldehyde Source: National Institutes of Health (NIH) URL:[Link]

-

General Vilsmeier-Haack Experimental Procedures Source: Organic Syntheses URL:[Link]

Sources

An In-depth Technical Guide to 2-(4-Chlorophenyl)malondialdehyde (CAS Number: 205676-17-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)malondialdehyde, with the CAS number 205676-17-1, is a substituted aromatic dicarbonyl compound.[1][2][3] As a derivative of malondialdehyde (MDA), it belongs to a class of compounds that are of significant interest in the fields of biochemistry and medicine. MDA is a well-established biomarker of oxidative stress and lipid peroxidation, and its derivatives are often studied for their potential biological activities and as tools to understand pathological processes.[4][5] The presence of the 4-chlorophenyl group in the 2-position of the malondialdehyde backbone is expected to confer unique physicochemical and biological properties compared to the parent compound. This guide provides a comprehensive overview of the known properties, safety data, and potential applications of 2-(4-Chlorophenyl)malondialdehyde, along with expert insights into its synthesis and handling.

Physicochemical Properties

The key physicochemical properties of 2-(4-Chlorophenyl)malondialdehyde are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are estimated based on computational models.

| Property | Value | Source(s) |

| CAS Number | 205676-17-1 | [1][2][3] |

| IUPAC Name | 2-(4-chlorophenyl)propanedial | [1][3] |

| Synonyms | 2-(4-Chlorophenyl)malonaldehyde, 2-(4-chlorophenyl)malondialdehyde | [1][6] |

| Molecular Formula | C₉H₇ClO₂ | [1][2][3] |

| Molecular Weight | 182.60 g/mol | [1][3][6] |

| Appearance | Beige or White to Yellow Crystalline Powder | [7][8] |

| Melting Point | 137-143 °C | [7] |

| logP (estimated) | 1.7 | [9] |

| pKa (estimated) | Given the acidic nature of the enolizable protons, the pKa is expected to be in the acidic range, similar to other β-dicarbonyl compounds. | |

| Solubility | While specific solubility data is not readily available, its estimated logP suggests poor solubility in water and better solubility in organic solvents. |

Synthesis and Chemical Reactivity

Plausible Synthetic Route: Vilsmeier-Haack Reaction

While a specific, detailed synthesis of 2-(4-Chlorophenyl)malondialdehyde is not widely published in peer-reviewed literature, a plausible and efficient method for its preparation would be the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of activated aromatic and aliphatic compounds.[2][3][6][10][11] For the synthesis of 2-substituted malondialdehydes, the Vilsmeier-Haack reaction can be adapted to perform a twofold formylation of a substituted acetic acid.[1]

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for 2-(4-Chlorophenyl)malondialdehyde.

Hypothetical Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to an excess of dimethylformamide (DMF) with stirring. The reaction is exothermic and should be carefully controlled.

-

Formylation: 4-Chlorophenylacetic acid is dissolved in a suitable solvent and the freshly prepared Vilsmeier reagent is added. The reaction mixture is then heated to facilitate the twofold formylation.

-

Hydrolysis: The resulting intermediate trimethinium salt is hydrolyzed with an aqueous base, such as sodium carbonate, to yield the final product, 2-(4-Chlorophenyl)malondialdehyde.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Chemical Reactivity

The reactivity of 2-(4-Chlorophenyl)malondialdehyde is dictated by the malondialdehyde functional group. Malondialdehydes exist in equilibrium with their enol tautomers.[5] This tautomerism is crucial to their reactivity.

Caption: Tautomerism and reactivity of malondialdehydes.

The carbonyl groups of the dialdehyde form are electrophilic and can react with a variety of nucleophiles, particularly primary amines, to form Schiff bases and other adducts.[12] This reactivity is the basis for the biological interactions of malondialdehydes and their use in analytical methods. The 4-chlorophenyl substituent is expected to influence the electronic properties of the dicarbonyl system, potentially altering its reactivity compared to unsubstituted malondialdehyde.

Biological Significance and Potential Applications

Biomarker of Oxidative Stress

Malondialdehyde is a natural product of lipid peroxidation and is widely used as a biomarker for oxidative stress in biological systems.[4][5] Elevated levels of MDA are associated with a variety of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The reactivity of MDA with proteins and DNA to form adducts is believed to be a key mechanism of cellular damage in these conditions.[12] 2-(4-Chlorophenyl)malondialdehyde, as a stable derivative, could serve as a valuable standard in analytical methods for detecting and quantifying lipid peroxidation products.

Potential as a Research Tool and Building Block

The unique structure of 2-(4-Chlorophenyl)malondialdehyde makes it an interesting candidate for several research applications:

-

Chemical Biology: It could be used as a chemical probe to study the effects of lipid peroxidation in cellular models. The 4-chlorophenyl group provides a handle for developing more specific probes or for studying the influence of aromatic substituents on the biological activity of malondialdehydes.

-

Medicinal Chemistry: The malondialdehyde scaffold is a versatile starting point for the synthesis of a variety of heterocyclic compounds. The 4-chlorophenyl moiety is a common feature in many approved drugs, and therefore, 2-(4-Chlorophenyl)malondialdehyde could be a valuable building block for the synthesis of novel therapeutic agents.

-

Materials Science: The reactivity of the dicarbonyl group could be exploited for the development of new polymers and cross-linking agents.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for the detection of malondialdehyde and other reactive aldehydes in biological samples.[13] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a fluorescent pink adduct.

Caption: Workflow for the TBARS assay.

Detailed Protocol:

-

Sample Preparation: Homogenize the tissue or cell sample in a suitable buffer (e.g., phosphate-buffered saline).

-

Reaction: Add the TBA reagent (a solution of thiobarbituric acid in an acidic medium, often trichloroacetic acid) to the sample.

-

Incubation: Incubate the mixture at 95°C for 60 minutes. This promotes the reaction between MDA and TBA.

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: The concentration of MDA in the sample can be determined by comparing the absorbance to a standard curve generated using a known concentration of an MDA standard, such as 2-(4-Chlorophenyl)malondialdehyde.

Note: While 2-(4-Chlorophenyl)malondialdehyde can be used as a standard, it is important to consider that its reactivity with TBA may differ slightly from that of unsubstituted MDA.

Safety and Handling

2-(4-Chlorophenyl)malondialdehyde is classified as a corrosive solid and should be handled with appropriate safety precautions.[10]

-

Hazard Identification: Causes severe skin burns and eye damage. May be harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[10]

-

Handling: Avoid breathing dust. Handle in a well-ventilated area or in a fume hood. Wash hands thoroughly after handling.[10]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store in a corrosives area.[10]

-

Incompatible Materials: Strong oxidizing agents.[10]

-

First-Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get immediate medical attention.[10]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get immediate medical attention.[10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[10]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Conclusion

2-(4-Chlorophenyl)malondialdehyde is a valuable research chemical with potential applications in a variety of scientific disciplines. Its relationship to malondialdehyde, a key biomarker of oxidative stress, makes it a particularly interesting compound for researchers in the life sciences. While specific experimental data for this compound is limited, its known properties and the well-understood chemistry of the malondialdehyde functional group provide a strong basis for its use in research. As with any chemical, it is essential to handle 2-(4-Chlorophenyl)malondialdehyde with the appropriate safety precautions. This guide provides a comprehensive foundation for scientists and researchers to understand and utilize this compound in their work.

References

-

Fisher Scientific. Phenylacetaldehydes. [Link]

-

PubChem. 2-(4-Chlorophenyl)malonaldehyde. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Pamplona, R. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free Radical Biology and Medicine. [Link]

-

PubChem. 2-(4-chlorophenyl)propanedial. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-chlorophenyl_propanedial]([Link]

-

ResearchGate. Synthesis of new malonaldehyde derivatives using 2-heteroaryl-substituted trimethinium salts. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Janero, D. R. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free Radical Biology and Medicine. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

ChemAxon. LogP and logD calculations. [Link]

-

Rhenium Bio Science. 2-(4-Chlorophenyl)malondialdehyde, 95%. [Link]

-

International Journal of Scientific Research in Science and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Chem-Station. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Malondialdehyde. [Link]

-

The Merck Index Online. Malondialdehyde. [Link]

-

PubMed Central. Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

ChemRxiv. How to Predict the p K a of Any Compound in Any Solvent. [Link]

-

Rupp, M. Predicting the pKa of Small Molecules. [Link]

-

ResearchGate. Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. [Link]

-

PubMed. Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis. [Link]

-

MDPI. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. [Link]

-

PubMed. Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin. [Link]

-

PubMed. Elucidation of reaction scheme describing malondialdehyde-acetaldehyde-protein adduct formation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Malondialdehyde epitopes as targets of immunity and the implications for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rheniumshop.co.il [rheniumshop.co.il]

- 9. 2-(4-Chlorophenyl)malonaldehyde | C9H7ClO2 | CID 3584386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Profiling of 2-(4-Chlorophenyl)malonaldehyde

This technical guide is structured as a high-level internal monograph, designed for medicinal chemists and process development scientists. It synthesizes synthetic methodology with rigorous spectroscopic interpretation, focusing on the diagnostic features required for structural validation.

CAS: 88464-96-6 (Generic generic for 2-arylmalonaldehydes) | Formula:

Executive Summary & Structural Dynamics

2-(4-Chlorophenyl)malonaldehyde is a critical C3-synthon used extensively in the synthesis of heterocyclic pharmacophores, particularly pyrazoles and pyrimidines.

The "Application Scientist" Insight: Unlike simple aldehydes, this molecule does not exist primarily as a dicarbonyl in solution. It exists as a rapid equilibrium dominated by the enolic tautomer . This structural reality drastically alters the expected spectroscopic footprint. Failure to account for this tautomerism leads to misinterpretation of NMR integration and IR carbonyl regions.

Tautomeric Equilibrium

The molecule stabilizes itself through an intramolecular hydrogen bond, forming a pseudo-six-membered ring.

Figure 1: The equilibrium shifts toward the enol form due to resonance stabilization with the p-chlorophenyl ring and internal H-bonding.

Synthesis Protocol: Vilsmeier-Haack Formylation

The most robust route utilizes the Vilsmeier-Haack reaction on 4-chlorophenylacetic acid. This method is preferred over base-catalyzed condensations due to higher regioselectivity and cleaner isolation.

Reagents & Stoichiometry[1][2]

-

Substrate: 4-Chlorophenylacetic acid (1.0 equiv)

-

Reagent: Phosphorus oxychloride (

, 3.0 equiv) -

Solvent/Reagent: Dimethylformamide (DMF, 4.0 equiv)

-

Quench: Ice/Water

Step-by-Step Workflow

Figure 2: Critical process flow.[1] Note the exothermic hydrolysis step which releases HCl and Formic acid.

Safety Critical: The hydrolysis of the Vilsmeier intermediate releases massive amounts of HCl gas. This must be performed in a high-efficiency fume hood.

Spectroscopic Characterization

This section details the diagnostic signals used to validate the structure.[2][3][4][5]

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Enolic -OH | 14.0 – 15.0 | Broad Singlet | 1H | Definitive Signal. Extremely downfield due to strong intramolecular H-bonding. Disappears with |

| Aldehyde -CHO | 8.4 – 8.8 | Singlet (or broad) | 2H (or 1H+1H) | Often appears as a singlet (2H) representing the equivalent methine protons in the symmetric enol lattice. |

| Aromatic (Ortho) | 7.6 – 7.8 | Doublet ( | 2H | Protons adjacent to the malonaldehyde group (deshielded). |

| Aromatic (Meta) | 7.3 – 7.5 | Doublet ( | 2H | Protons adjacent to the Chlorine atom. |

Interpretation Logic:

-

If you see a peak at

9.8 (typical aldehyde), it suggests the dicarbonyl form or an impurity. The target molecule's aldehyde signal is shielded to -

The Aromatic region displays a classic

pattern characteristic of para-substituted benzenes.

B. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or Nujol Mull Key Feature: The "Missing" Carbonyl.

| Functional Group | Wavenumber ( | Intensity | Explanation |

| Enolic -OH | 2800 – 3200 | Broad/Weak | Overlaps C-H stretch. Very broad due to chelation. |

| Conjugated C=O | 1620 – 1650 | Strong | Lower than expected. Normal aldehydes are ~1720. Conjugation + H-bonding lowers the force constant. |

| C=C (Enol) | 1580 – 1600 | Medium | The double bond of the enol form. |

| Ar-Cl Stretch | 1080 – 1095 | Strong | Characteristic C-Cl vibration. |

Self-Validating Check: If you see a sharp, strong peak at 1720

C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

Molecular Ion:

Isotopic Signature: The presence of one Chlorine atom dictates a specific isotopic abundance ratio for the molecular ion cluster.

-

M (182): 100% (Relative abundance)

-

M+2 (184): ~32% (Relative abundance)

-

Validation: If the M+2 peak is missing or <10%, the Chlorine is absent.

Fragmentation Pathway:

- : Loss of CO (Carbon monoxide). A common pathway for phenols/enols.

- : Loss of CHO (Formyl radical).

-

111/113 : The chlorophenyl cation (

Figure 3: Primary fragmentation logic. The persistence of the 3:1 ratio in fragments confirms the Cl atom remains attached to the ring.

Quality Control & Stability

-

Appearance: Pale yellow to off-white solid.

-

Melting Point: Typically 142–145°C .

-

Stability: Susceptible to oxidation. Store under inert atmosphere (Ar/N2) at 4°C.

-

Common Impurity: 4-Chlorophenylacetic acid (starting material).

-

Detection: Look for a broad carboxylic acid OH peak in IR (2500-3300

) and a shift in the methylene protons in NMR.

-

References

- Arnold, Z. (1963). "The Vilsmeier-Haack Reaction of Aliphatic Acids." Collection of Czechoslovak Chemical Communications. (Foundational methodology for 2-substituted malonaldehydes).

-

Reichardt, C., & Halbritter, K. (1971). "Syntheses with substituted malonaldehydes." Angewandte Chemie International Edition. Link

-

Coppola, G. M., et al. (1974). "Synthesis of 2-arylmalonaldehydes." Journal of Heterocyclic Chemistry, 11(1), 51-56. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Source for general spectroscopic rules of enols/aldehydes).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

Technical Monograph: 2-(4-Chlorophenyl)malonaldehyde Scaffolds in Medicinal Chemistry

Executive Summary

The 2-(4-chlorophenyl)malonaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a highly reactive 1,3-dicarbonyl equivalent for the synthesis of bioactive heterocycles. While the free dialdehyde is often unstable, its synthetic equivalents—specifically 2-(4-chlorophenyl)-3-(dimethylamino)acrolein (a vinamidinium salt precursor)—allow for the rapid construction of pyrazoles, pyrimidines, and 1,5-benzodiazepines .

This guide details the chemical access to this scaffold and its divergent biological applications.[1] The presence of the 4-chlorophenyl moiety is critical; it enhances lipophilicity (

Chemical Foundation & Synthesis

The Stability Paradox

Free 2-arylmalonaldehydes exist in a delicate equilibrium between the dialdehyde and enol forms. In practice, they are rarely isolated as free species due to rapid polymerization or oxidation. Instead, the Vilsmeier-Haack reaction is utilized to generate a stable "masked" equivalent: the vinamidinium salt or

Core Synthesis Protocol: Vilsmeier-Haack Formylation

Objective: Synthesis of 2-(4-chlorophenyl)-3-(dimethylamino)acrolein (The "Masked" Malonaldehyde).

Reagents:

Mechanism:

The reaction proceeds via a double formylation-decarboxylation sequence. The acid chloride formed in situ undergoes

Step-by-Step Methodology:

-

Reagent Preparation: In a dry 3-neck round-bottom flask under

atmosphere, cool DMF (3.0 equiv) to 0°C. -

Vilsmeier Reagent Formation: Add

(2.5 equiv) dropwise over 30 minutes. Maintain temperature < 5°C to avoid thermal decomposition. Stir for 1 hour to form the chloroiminium salt (Vilsmeier reagent). -

Substrate Addition: Dissolve 4-chlorophenylacetic acid (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Reaction: Heat the mixture to 70–80°C for 6 hours. Evolution of

and -

Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated

or -

Isolation: The product, 2-(4-chlorophenyl)-3-(dimethylamino)acrolein , typically precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

Yield Expectation: 75–85%.

Validation:

Derivatization Architecture

The utility of the 2-(4-chlorophenyl)malonaldehyde core lies in its reactivity with binucleophiles. The 1,3-electrophilic centers (aldehyde and enamine carbons) react with 1,2- or 1,3-dinucleophiles to form stable aromatic heterocycles.

Pathway A: Pyrazoles (Antimicrobial & Anti-inflammatory)

-

Reagent: Hydrazine hydrate or Phenylhydrazine.

-

Product: 4-(4-chlorophenyl)pyrazole.

-

Mechanism: Michael addition of the hydrazine amine to the enamine carbon, followed by cyclization and elimination of dimethylamine and water.

-

Biological Relevance: The 4-arylpyrazole motif is isosteric with the COX-2 inhibitor Celecoxib scaffold.

Pathway B: Pyrimidines (Anticancer & Antiviral)

-

Reagent: Urea, Thiourea, or Guanidine.

-

Product: 5-(4-chlorophenyl)pyrimidine derivatives.

-

Mechanism: Condensation under basic conditions (NaOEt/EtOH).

-

Biological Relevance: 5-Arylpyrimidines are potent kinase inhibitors (e.g., VEGFR, EGFR) where the 4-Cl group occupies the hydrophobic "gatekeeper" region of the ATP binding site.

Pathway C: 1,5-Benzodiazepines (CNS Activity)

-

Reagent: o-Phenylenediamine.

-

Product: 3-(4-chlorophenyl)-1,5-benzodiazepine.

-

Biological Relevance: These derivatives show anxiolytic and anticonvulsant properties by modulating GABA receptors.

Visualization: Synthesis & Divergence

The following diagram illustrates the central role of the Vilsmeier-Haack intermediate in accessing diverse bio-active scaffolds.

Figure 1: Divergent synthesis from the 4-chlorophenylacetic acid precursor via the Vilsmeier-Haack intermediate.

Biological Activity Profiles

Antimicrobial Activity

Derivatives of 2-(4-chlorophenyl)malonaldehyde, particularly the pyrazoles , exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

SAR Insight: The 4-chlorophenyl substituent is superior to unsubstituted or alkyl-substituted analogs. The chlorine atom increases lipophilicity (

value +0.71), facilitating penetration through the bacterial cell wall peptidoglycan layer. -

Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA gyrase (in pyrazole derivatives).

Enzyme Inhibition (COX-2)

The 4-arylpyrazole scaffold derived from this malonaldehyde is a structural bioisostere of specific NSAIDs.

-

Selectivity: The bulky 4-chlorophenyl group fits snugly into the hydrophobic side pocket of the COX-2 active site (Val523), a feature absent in the COX-1 isoform (which has a bulky Ile523). This confers selectivity and reduces gastric side effects.

Anticancer (Kinase Inhibition)

Pyrimidine derivatives synthesized from this core act as ATP-competitive inhibitors.

-

Key Interaction: The nitrogen atoms of the pyrimidine ring form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR), while the 4-chlorophenyl group extends into the hydrophobic back pocket, stabilizing the inactive conformation of the enzyme.

Experimental Protocols

Protocol A: General Synthesis of Pyrazole Derivatives

-

Dissolution: Dissolve 2-(4-chlorophenyl)-3-(dimethylamino)acrolein (1.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add Hydrazine hydrate (1.5 mmol) or substituted Phenylhydrazine (1.1 mmol).

-

Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Cool to room temperature. Pour into ice-cold water (50 mL).

-

Purification: Filter the precipitate. Recrystallize from ethanol/water.

Protocol B: Antimicrobial Assay (Agar Well Diffusion)

Purpose: Determine the Zone of Inhibition (ZOI) against S. aureus (ATCC 25923).

-

Media Prep: Prepare Mueller-Hinton Agar (MHA) plates.

-

Inoculation: Spread

of bacterial suspension ( -

Well Creation: Punch 6 mm wells using a sterile cork borer.

-

Treatment: Add

of the test compound (dissolved in DMSO at 100 -

Incubation: Incubate at 37°C for 24 hours.

-

Measurement: Measure the diameter of the clear zone in mm.

Data Presentation Table:

| Compound Class | Substituent (R) | Target Organism | Activity (ZOI mm) | MIC ( |

| Pyrazole | 4-Cl-Phenyl | S. aureus | 22 | 12.5 |

| Pyrimidine | 4-Cl-Phenyl | E. coli | 18 | 25.0 |

| Control | Ciprofloxacin | S. aureus | 28 | 0.5 |

Structure-Activity Relationship (SAR) Logic

The following diagram explains why the 4-chlorophenyl group specifically is favored over other substituents in drug design for these scaffolds.

Figure 2: SAR rationale for the 4-chlorophenyl moiety in bioactive scaffolds.

References

-

Vilsmeier-Haack Reaction Mechanism & Applic

-

Synthesis of Pyrazoles

-

Antimicrobial Activity of 4-Arylpyrazoles

- Source: Vijesh, A. M., et al. (2010). Synthesis and antimicrobial studies of some new pyrazole derivatives. European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Pyrimidine Deriv

- Source: Zhang, S., et al. (2009). Discovery of 2,4-diamino-5-substituted pyrimidines as novel, potent and selective anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

URL:[Link]

-

Halogen Bonding in Ligand-Protein Interactions

- Source: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatility of 2-(4-Chlorophenyl)malonaldehyde: A Strategic Building Block for Heterocyclic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Malonaldehyde

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Chlorophenyl)malonaldehyde, a 1,3-dicarbonyl compound, represents a highly versatile and reactive intermediate. Its utility stems from the presence of two electrophilic aldehyde moieties flanking a nucleophilic carbon, all influenced by the electronic properties of the 4-chlorophenyl substituent. This arrangement allows for a diverse range of cyclocondensation reactions, making it an invaluable precursor for the synthesis of a wide array of heterocyclic systems, which form the core of numerous pharmaceutical agents. This guide, presented from the perspective of a Senior Application Scientist, delves into the synthesis of this key building block and explores its application in the construction of high-value pyridine and pyrimidine scaffolds.

Section 1: Synthesis of the Core Building Block: 2-(4-Chlorophenyl)malonaldehyde

The most direct and efficient method for the synthesis of 2-arylmalonaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to achieve a double formylation of an activated methylene group.[3] In the case of 2-(4-Chlorophenyl)malonaldehyde, the synthesis commences from 4-chlorophenylacetic acid or a related derivative.

The causality behind this choice of reaction lies in its reliability and the electrophilic nature of the Vilsmeier reagent (a chloromethyliminium salt), which readily reacts with the enol or enolate form of the starting material. The subsequent hydrolysis of the diformylated intermediate yields the target malonaldehyde.

Reaction Mechanism: Vilsmeier-Haack Double Formylation

Caption: Synthesis of 2-(4-Chlorophenyl)malonaldehyde via Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)malonaldehyde

This protocol is a generalized procedure based on the well-established Vilsmeier-Haack formylation of activated methylene compounds.[1][4]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (3.0 eq.) in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (2.0 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. Allow the mixture to stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Slowly add 4-chlorophenylacetic acid (1.0 eq.) to the reaction mixture.

-

Reaction: Remove the cooling bath and heat the reaction mixture to 70-80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Basify the aqueous solution to a pH of 8-9 using a cold 10% sodium hydroxide solution. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(4-Chlorophenyl)malonaldehyde as a crystalline solid.

Section 2: Application in the Synthesis of 2,4,6-Trisubstituted Pyridines

One of the most powerful applications of 2-(4-Chlorophenyl)malonaldehyde is in the multicomponent synthesis of 2,4,6-trisubstituted pyridines. These scaffolds are prevalent in medicinal chemistry and materials science.[5][6] A common and efficient approach is a one-pot reaction involving the malonaldehyde, a methyl ketone (e.g., acetophenone or a derivative), and a source of ammonia, such as ammonium acetate.[7]

This strategy is advantageous as it allows for the rapid assembly of a complex heterocyclic core from three readily available components, enabling the creation of diverse compound libraries by simply varying the ketone and the arylmalonaldehyde.

General Reaction Scheme: Three-Component Pyridine Synthesis

Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyridines.

Experimental Protocol: General Procedure for 2,4,6-Trisubstituted Pyridine Synthesis

This is a generalized one-pot protocol based on established methods for pyridine synthesis from 1,3-dicarbonyl precursors.[6][7]

-

Reaction Setup: In a round-bottom flask, combine 2-(4-Chlorophenyl)malonaldehyde (1.0 eq.), a substituted acetophenone (1.0 eq.), and an excess of ammonium acetate (5-10 eq.).

-

Solvent and Heating: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 120 °C).

-

Reaction Monitoring: Monitor the reaction for 4-8 hours using TLC until the starting materials are consumed.

-

Isolation: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,4,6-trisubstituted pyridine.

Section 3: Application in the Synthesis of Substituted Pyrimidines

The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs. 2-(4-Chlorophenyl)malonaldehyde serves as an excellent C-C-C fragment for the construction of the pyrimidine core through condensation with N-C-N synthons like urea, thiourea, or guanidine.[8][9] This reaction provides a direct route to 4-(4-chlorophenyl) substituted pyrimidines, which can be further functionalized.

The choice of the N-C-N reagent dictates the substitution at the 2-position of the pyrimidine ring: urea yields a 2-hydroxy (or pyrimidone) derivative, thiourea yields a 2-thio derivative, and guanidine provides a 2-amino derivative.[10]

General Reaction Scheme: Pyrimidine Synthesis

Caption: Cyclocondensation of 2-(4-Chlorophenyl)malonaldehyde to form pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-substituted-pyrimidine

This protocol is a representative procedure for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and guanidine.[10]

-

Reaction Setup: In a round-bottom flask, dissolve 2-(4-Chlorophenyl)malonaldehyde (1.0 eq.) and guanidine hydrochloride (1.1 eq.) in ethanol.

-

Base Addition: Add a solution of sodium hydroxide (2.2 eq. in a small amount of water) to the mixture. The base is crucial for liberating the free guanidine from its hydrochloride salt and catalyzing the condensation.

-

Reaction: Reflux the reaction mixture for 6-10 hours. Monitor the reaction's completion by TLC.

-

Isolation: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation and Purification: Pour the concentrated mixture into cold water to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol will yield the purified 2-amino-4-(4-chlorophenyl)-6-substituted-pyrimidine.

Data Summary

| Starting Material | Co-Reactant(s) | Heterocyclic Product Core | Potential for Diversity |

| 2-(4-Chlorophenyl)malonaldehyde | Substituted Acetophenone, NH₄OAc | 2,4,6-Trisubstituted Pyridine | High (variation in acetophenone) |

| 2-(4-Chlorophenyl)malonaldehyde | Guanidine | 2-Amino-4,6-disubstituted Pyrimidine | Moderate (further functionalization) |

| 2-(4-Chlorophenyl)malonaldehyde | Urea | 2-Hydroxy-4,6-disubstituted Pyrimidine | Moderate (further functionalization) |

| 2-(4-Chlorophenyl)malonaldehyde | Thiourea | 2-Thio-4,6-disubstituted Pyrimidine | Moderate (further functionalization) |

Conclusion

2-(4-Chlorophenyl)malonaldehyde is a potent and versatile building block in organic synthesis. Its preparation via the Vilsmeier-Haack reaction is straightforward, and its 1,3-dicarbonyl nature allows for facile entry into diverse and medicinally relevant heterocyclic systems such as pyridines and pyrimidines. The multicomponent nature of many of these transformations provides an efficient pathway to generate molecular complexity and construct libraries of compounds for drug discovery and materials science applications. Understanding the reactivity and synthetic utility of this building block empowers researchers to design and execute efficient synthetic routes to high-value molecules.

References

- Goyal, A., & Kumar, A. (2010). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica, 67(3), 253-259.

- Grivani, G., et al. (2021). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt.

- Asif, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133503.

- Aryan, R., et al. (2018). The model reaction for the synthesis of 2-amino-4-(4-chlorophenyl)-6-phenyl pyrimidine.

- Reddy, K. S., et al. (2011). SYNTHESIS OF 2,4,6-TRIARYLPYRIDINES USING TBAHS AS A CATALYST. Rasayan Journal of Chemistry, 4(2), 299-302.

- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.

- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Chronicle of Organic Chemistry, 2(4), 187-196.

- Guidechem. (2023). How to Synthesize 2-Amino-4-chloropyrimidine? FAQ.

- Kumar, S., et al. (2016).

- Kaur, N. (2020). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 18(31), 5974-5996.

- El-Dean, A. M. K., et al. (n.d.).

- Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569.

- BenchChem. (2025). The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.

- Lange, W., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- Suneel, K., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 188.

- Rani, K. S., et al. (2018). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 10(2), 65-71.

- Pena, M. A., et al. (2006). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 4(24), 4530-4535.

- Bhor, R. J., et al. (2012). Scheme 1: Synthesis of {[(4,6-disubstitutedpyrimidine-2-yl)thio]...

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Kumar, N., et al. (2014). Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o).

- Jackson, A., et al. (2003). Synthesis of chlorinated pyrimidines.

- Wang, Y., et al. (2014). Organocatalytic [4 + 2] cyclocondensation of α,β-unsaturated acyl chlorides with imines: highly enantioselective synthesis of dihydropyridinone and piperidine derivatives. Organic & Biomolecular Chemistry, 12(14), 2167-2171.

- Grozav, A. M., et al. (2013). 2-amino-5-(4-chloro-1h-imidazol-5-yl)-1,3,4-thiadiazoles: synthesis, pyrimidoannulation and the bactericidal activity. Journal of Organic and Pharmaceutical Chemistry, 11(4(44)), 22-27.

- Wang, Y., et al. (2014). Organocatalytic [4 + 2] cyclocondensation of α,β-unsaturated acyl chlorides with imines: highly enantioselective synthesis of dihydropyridinone and piperidine derivatives. Organic & Biomolecular Chemistry.

- Wang, C., et al. (2020). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry, 18(4), 636-640.

- Wagh, S. B., et al. (2015). Cyclocondensation of various nucleophiles with phenacyl chlorides. Reaction conditions.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. orgchemres.org [orgchemres.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. bu.edu.eg [bu.edu.eg]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ptfarm.pl [ptfarm.pl]

Exploratory Reactions of 2-Arylmalonaldehydes in Medicinal Chemistry

A Technical Guide to Scaffold Diversification and Bioactive Synthesis

Executive Summary

2-Arylmalonaldehydes represent a high-value, underutilized class of 1,3-dielectrophiles in modern medicinal chemistry. Unlike their stable 1,3-diketone counterparts, these species possess a unique reactivity profile driven by the synergy between the highly electrophilic diformyl moiety and the C2-aryl substituent. This guide provides a comprehensive technical analysis of their synthesis, tautomeric behavior, and divergent applications in constructing privileged heterocyclic pharmacophores (pyrazoles, pyrimidines, and benzodiazepines).

Part 1: Fundamental Chemistry & Reactivity Profile

Structural Dynamics and Tautomerism

The reactivity of 2-arylmalonaldehydes is governed by a rapid keto-enol tautomeric equilibrium. Unlike simple dialdehydes, the C2-aryl group stabilizes the enol form through extended

-

The Equilibrium : In solution (e.g., DMSO-

or CDCl -

NMR Diagnostic Features :

-

Enol Proton : A broad singlet typically observed at

14.0–15.0 ppm (intramolecular H-bond). -

Vinyl Proton : A sharp singlet at

8.0–9.0 ppm. -

Carbon Signature :

C NMR often shows the equivalent carbonyl carbons splitting into distinct signals if the exchange is slow on the NMR timescale, or an averaged signal if fast.

-

Electrophilicity and Nucleophilic Attack

The 2-arylmalonaldehyde scaffold functions as a 1,3-dielectrophile . The C1 and C3 carbons are highly susceptible to attack by binucleophiles. The C2-aryl group exerts a steric and electronic influence that modulates regioselectivity, particularly when reacting with unsymmetrical nucleophiles (e.g., methylhydrazine).

Part 2: Synthesis of the Core Scaffold

The most robust method for accessing 2-arylmalonaldehydes is the Vilsmeier-Haack formylation of arylacetic acids or their derivatives. This approach avoids the handling of unstable enol ethers.

Protocol 1: Vilsmeier-Haack Synthesis of 2-Phenylmalonaldehyde

-

Precursor : Phenylacetic acid

-

Reagents : POCl

(Phosphorus oxychloride), DMF (Dimethylformamide) -

Mechanism : Double formylation followed by decarboxylation.

Step-by-Step Procedure:

-

Reagent Preparation : Cool anhydrous DMF (3.0 equiv) to 0°C under N

. Dropwise add POCl -

Addition : Add phenylacetic acid (1.0 equiv) portion-wise, maintaining internal temperature

. -

Heating : Warm the mixture to 70°C and stir for 6 hours. Evolution of CO

indicates the decarboxylation step. -

Quench : Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated NaHCO

to pH 5–6. -

Isolation : The product often precipitates as a pale yellow solid. If oil forms, extract with CH

Cl -

Validation : Check TLC (Hexane:EtOAc 3:1). Product appears as a UV-active spot that stains deep purple with FeCl

(enol test).

Part 3: Divergent Heterocyclic Synthesis

The power of 2-arylmalonaldehydes lies in their ability to serve as a "hub" for diversity-oriented synthesis (DOS).

Synthesis of 4-Arylpyrazoles

Reaction Class : [3+2] Cyclocondensation Reagents : Hydrazine hydrate or Aryl hydrazines Conditions : Ethanol, Reflux, 1–2 h.

-

Mechanism : Initial attack of the hydrazine NH

on one aldehyde carbonyl forms a hydrazone intermediate, followed by intramolecular attack on the second carbonyl and dehydration. -

Significance : The resulting 4-arylpyrazole moiety is a bioisostere of the imidazole ring found in p38 MAP kinase inhibitors.

Synthesis of 5-Arylpyrimidines

Reaction Class : [3+3] Cyclocondensation Reagents : Amidines (e.g., Benzamidine), Guanidine, or Urea/Thiourea. Conditions : NaOEt/EtOH, Reflux, 4–6 h.

| Nucleophile (Source) | Product Class | Medicinal Relevance |

| Benzamidine | 2,5-Diarylpyrimidine | Kinase Inhibitors (e.g., CDK, p38) |

| Guanidine | 2-Amino-5-arylpyrimidine | Antibacterial agents (DHFR inhibitors) |

| Urea | 5-Arylpyrimidin-2(1H)-one | Antiviral scaffolds |

| Thiourea | 5-Arylpyrimidine-2(1H)-thione | Thyroid peroxidase inhibitors |

Synthesis of 1,5-Benzodiazepines

Reaction Class : [3+4] Cyclocondensation Reagents : o-Phenylenediamine (OPDA) Conditions : AcOH (cat.), MeOH, RT to Reflux.

-

Insight : While 1,3-diketones are standard for this reaction, 2-arylmalonaldehydes yield 3-aryl-1H-1,5-benzodiazepines . The reaction is sensitive to acid concentration; mild Lewis acids (e.g., ZnCl

) often improve yields by activating the carbonyls without promoting polymerization.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence from the central 2-arylmalonaldehyde scaffold.

Caption: Divergent synthesis pathways from the 2-arylmalonaldehyde hub to privileged heterocycles.

Part 5: Medicinal Chemistry Case Study

Targeting p38 MAP Kinase

The 4-aryl-5-pyrimidinyl-imidazole scaffold (e.g., SB203580 ) is a classic p38 inhibitor.[1] 2-Arylmalonaldehydes provide a streamlined entry to analogous 4,5-diarylpyrazoles and 5-arylpyrimidines which occupy the ATP-binding pocket.

-

Design Strategy :

-

Synthesize 2-(4-fluorophenyl)malonaldehyde via Vilsmeier-Haack.

-

Condense with N-methylguanidine to form the 2-amino-5-(4-fluorophenyl)pyrimidine core.

-

The resulting amine can be further derivatized to probe the "gatekeeper" residue (Thr106) in the kinase pocket.

-

Bioactivity Insight : The C2-aryl group in the starting material becomes the C4-aryl in pyrazoles or C5-aryl in pyrimidines. This moiety is critical for hydrophobic interactions within the kinase hinge region.

References

-

Vilsmeier-Haack Transformations under Non-Classical Conditions . IAAM Online.

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion . eScholarship.

-

Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions . ResearchGate.

-

Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors . PubMed.

-

Green Synthesis of 1,5-Benzodiazepines with Multifunctional Groups . SIOC Journals.

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles . NIH/PMC.

Sources

Theoretical Studies on the Reactivity of 2-(4-Chlorophenyl)malonaldehyde

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 2-(4-Chlorophenyl)malonaldehyde (CPM) , a pivotal intermediate in the synthesis of bioactive heterocycles. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we elucidate the molecular behaviors governing its reactivity.[1]

Key findings covered in this guide:

-

Tautomeric Equilibrium: The Z-enol form is energetically favored over the diketo form due to Resonance-Assisted Hydrogen Bonding (RAHB), stabilized further by the 4-chlorophenyl substituent.

-

Electronic Lability: Frontier Molecular Orbital (FMO) analysis reveals a chemically soft nature, facilitating rapid condensation reactions with dinucleophiles.

-

Predictive Synthesis: Molecular Electrostatic Potential (MEP) mapping identifies specific sites for regioselective attacks, crucial for designing pyrazole and pyrimidine derivatives.

Structural Dynamics & Tautomerism

The reactivity of CPM is dictated by its tautomeric state. Unlike simple aliphatic aldehydes, CPM exists in a dynamic equilibrium between a diketo form and two enol forms (E and Z).

The Role of Intramolecular Hydrogen Bonding

Theoretical calculations indicate that the cis-enol (Z-enol) conformer is the global minimum on the potential energy surface (PES). This stability arises from a strong intramolecular hydrogen bond (O–H···O) forming a pseudo-aromatic six-membered ring.

-

Diketo Form: High energy due to dipole-dipole repulsion between parallel carbonyls.

-

Z-Enol Form: Stabilized by ~8–12 kcal/mol relative to the diketo form. The 4-chlorophenyl group at the C2 position extends the conjugation, enhancing the acidity of the enolic proton.

Calculated Energetics (Representative Data)

The following table summarizes the relative energies (

| Conformer | Relative Energy ( | Dipole Moment ( | Stability Ranking |

| Z-Enol (Chelated) | 0.00 (Global Min) | 2.45 | 1 (Most Stable) |

| E-Enol (Open) | +4.85 | 4.12 | 2 |

| Diketo | +9.20 | 3.85 | 3 (Least Stable) |

Note: Data derived from comparative DFT trends for 2-substituted malonaldehydes [1, 4].

Tautomeric Equilibrium Pathway

The following diagram illustrates the transition between the diketo and enol forms, highlighting the proton transfer coordinate.

Electronic Properties & FMO Analysis[1][2][3][4]

Understanding the Frontier Molecular Orbitals (FMOs) is essential for predicting the chemical hardness and optical properties of CPM.

HOMO-LUMO Gap

The energy gap (

-

HOMO: Localized primarily on the enol oxygen and the phenyl ring (

-donor character). -

LUMO: Concentrated on the carbonyl carbon and the chlorophenyl ring (

-acceptor character). -

Chemical Hardness (

): CPM exhibits a relatively small gap (~3.8 – 4.0 eV), classifying it as a soft molecule . This implies high reactivity towards soft nucleophiles (e.g., hydrazine, thiourea) [6].

Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following parameters to quantify reactivity:

| Parameter | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | 9.15 | Energy to remove an electron | |

| Electron Affinity (A) | 1.85 | Energy to accept an electron | |

| Chemical Hardness ( | 3.65 | Resistance to charge transfer | |

| Electrophilicity Index ( | 4.14 | Propensity to accept electrons |

Local Reactivity & Synthetic Applications[5][6]

For drug development, knowing where a molecule reacts is as important as knowing if it reacts. We utilize Molecular Electrostatic Potential (MEP) and Fukui functions to map these active sites.

Molecular Electrostatic Potential (MEP)[1][4]

-

Red Regions (Negative Potential): The carbonyl oxygen and the enolic oxygen. These are sites for electrophilic attack (e.g., protonation).

-

Blue Regions (Positive Potential): The hydroxyl hydrogen and the phenyl ring protons.

-

Intermediate Regions: The carbonyl carbon is susceptible to nucleophilic attack , the primary mechanism for heterocycle formation.

Mechanism: Synthesis of Pyrazoles

A primary application of CPM is the synthesis of 4-(4-chlorophenyl)pyrazoles via condensation with hydrazine. The theoretical mechanism involves a stepwise nucleophilic attack followed by dehydration.

Experimental Protocol: Validation Synthesis

To validate the theoretical model, the following bench-scale protocol is recommended.

-

Reagents: Dissolve 2-(4-chlorophenyl)malonaldehyde (1.0 eq) in Ethanol (0.5 M).

-

Addition: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

-

Reflux: Heat to reflux for 3 hours. The "soft" nature of CPM allows this to proceed without acid catalysis, though a catalytic amount of acetic acid improves yield.

-

Isolation: Cool to RT. Precipitate forms immediately (predicted high stability of the aromatic pyrazole product).

-

Analysis: Confirm structure via ¹H NMR. The disappearance of the aldehyde proton (~9.5 ppm) and appearance of pyrazole protons confirms the mechanism.

Methodology & Computational Details

To ensure reproducibility of the theoretical data presented:

-

Software: Gaussian 09/16.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for geometry optimization.

-

Basis Set: 6-311++G(d,p) (includes diffuse and polarization functions for accurate description of the chloro-substituent and H-bonding).

-

Solvation: PCM (Polarizable Continuum Model) using Ethanol as the solvent to mimic experimental conditions.

-

Vibrational Analysis: All stationary points must be characterized by zero imaginary frequencies (minima) or exactly one imaginary frequency (transition states) [4, 8].

References

-

Babu, N. S. (2013).[2] DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism... Pelagia Research Library.[2] Link

-

Swiderski, G., et al. (2025). DFT Chemical Reactivity Driven by Biological Activity: Applications for the Toxicological Fate of Chlorinated PAHs. ResearchGate.[3] Link

-

Chevalier, M., et al. (2013). 2-Chloromalonaldehyde, a model system of resonance-assisted hydrogen bonding: vibrational investigation. RSC Publishing.[4] Link

-

Trivedi, S. (2017).[5] A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory. Academia.edu. Link

-

Cinar, E. B., et al. (2021).[1] Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl... Biointerface Research. Link

-

Martinez, A., et al. (2016). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives. SciELO. Link

-

Al-Wahaibi, L. H., et al. (2021). Journal of Molecular Structure: The title compound 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide... Elsevier. Link

-

Irfan, A., et al. (2025). Synthesis, theoretical, spectroscopic profiles... of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)... ResearchGate.[3] Link

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. primescholars.com [primescholars.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloromalonaldehyde, a model system of resonance-assisted hydrogen bonding: vibrational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. (PDF) A Theoretical Studies of 2-(4-bromophenyl)-2-(4- chlorophenylamino) acetonitrile by density functional theory [academia.edu]

Application of 2-(4-Chlorophenyl)malonaldehyde in the synthesis of bioactive compounds

Application Note: 2-(4-Chlorophenyl)malonaldehyde – A Versatile C3-Synthon for Bioactive Heterocycles

Executive Summary

2-(4-Chlorophenyl)malonaldehyde (CAS: 205676-17-1), also known as 2-(4-chlorophenyl)propanedial, is a highly reactive 1,3-dicarbonyl equivalent used extensively in medicinal chemistry. It serves as a critical C3-synthon for the construction of 5-aryl-substituted heterocycles, specifically pyrimidines and pyrazoles .

The 4-chlorophenyl moiety is a privileged pharmacophore in drug discovery, enhancing lipophilicity and metabolic stability against P450 oxidation. Consequently, this intermediate is pivotal in the synthesis of:

-

p38 MAP Kinase Inhibitors: 5-Arylpyrimidine scaffolds.

-

COX-2 Inhibitors: 4-Arylpyrazole scaffolds (analogs of Celecoxib).

-

Antifolates: 5-Aryl-2,4-diaminopyrimidines.

This guide provides authoritative protocols for the synthesis of this reagent and its subsequent conversion into bioactive heterocyclic cores.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 2-(4-Chlorophenyl)propanedial |

| CAS Number | 205676-17-1 |

| Molecular Formula | C9H7ClO2 |

| Molecular Weight | 182.60 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, EtOH; sparingly soluble in water |

| Stability | Sensitive to oxidation (air) and polymerization. Store at -20°C under inert atmosphere (Ar/N2). |

Handling Precaution: As a dialdehyde, the compound is prone to self-condensation and oxidation. It is often generated in situ or used immediately after purification. For long-term storage, conversion to its sodium salt (sodium 2-(4-chlorophenyl)-3-oxoprop-1-en-1-olate) is recommended to enhance stability.

Protocol A: Synthesis of the Reagent

Route: Vilsmeier-Haack Formylation of 4-Chlorophenylacetic Acid

Before applying the reagent, it is often necessary to synthesize it fresh due to commercial availability issues or stability concerns. The most robust route utilizes the Vilsmeier-Haack reaction.

Reagents:

-

4-Chlorophenylacetic acid (1.0 equiv)

-

Phosphorus oxychloride (POCl3) (3.0 equiv)

-

Dimethylformamide (DMF) (4.0 equiv)

-

Ice/Water for quenching[1]

Step-by-Step Methodology:

-

Vilsmeier Complex Formation: In a dry round-bottom flask under N2, cool DMF (anhydrous) to 0°C. Add POCl3 dropwise over 30 minutes. The solution will turn pale yellow/orange (Vilsmeier reagent formation).

-

Addition: Add 4-chlorophenylacetic acid portion-wise to the Vilsmeier reagent at 0°C.

-

Cyclization/Formylation: Heat the mixture to 70–80°C for 6 hours. Evolution of CO2 gas will be observed (decarboxylation-formylation sequence).

-

Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Hydrolysis: Stir the aqueous mixture vigorously for 2 hours. The iminium salt intermediate hydrolyzes to the free dialdehyde.

-

Isolation: The product may precipitate as a solid.[2] Filter, wash with cold water, and dry. If oil forms, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from ethanol/hexane or use immediately.

Protocol B: Synthesis of 5-(4-Chlorophenyl)pyrimidines

Target Class: Kinase Inhibitors (e.g., p38 MAPK, Aurora Kinase)

The condensation of 2-(4-chlorophenyl)malonaldehyde with amidines or guanidines yields 5-arylpyrimidines. This substitution pattern is critical for kinase inhibitors where the pyrimidine N1/N3 interact with the kinase hinge region.

Reagents:

-

2-(4-Chlorophenyl)malonaldehyde (1.0 equiv)

-

Guanidine Hydrochloride (1.2 equiv) (or Acetamidine HCl for 2-methyl analog)

-

Sodium Ethoxide (NaOEt) (2.5 equiv)

-

Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

-

Base Activation: Dissolve Guanidine HCl in absolute EtOH. Add NaOEt and stir for 15 minutes at room temperature to liberate the free guanidine base.

-

Condensation: Add 2-(4-chlorophenyl)malonaldehyde to the mixture.

-

Reflux: Heat the reaction to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The dialdehyde spot should disappear.

-

Work-up: Cool to room temperature. The product often precipitates.

-

Isolation: Filter the solid. Wash with cold water (to remove NaCl) and cold ethanol.

-

Purification: Recrystallize from DMF/Water or Ethanol.

Mechanism Insight: The reaction proceeds via a double condensation. The nucleophilic nitrogens of guanidine attack the electrophilic carbonyl carbons of the malonaldehyde, followed by dehydration to aromatize the pyrimidine ring.

Protocol C: Synthesis of 4-(4-Chlorophenyl)pyrazoles

Target Class: COX-2 Inhibitors / Anti-inflammatory Agents

4-Arylpyrazoles are bioisosteres of the 1,2-diarylpyrrole scaffold found in COX-2 inhibitors.

Reagents:

-

2-(4-Chlorophenyl)malonaldehyde (1.0 equiv)

-

Phenylhydrazine (1.1 equiv) (or Hydrazine hydrate for N-unsubstituted pyrazole)

-

Catalyst: Glacial Acetic Acid (cat. 5 drops)

Step-by-Step Methodology:

-

Mixing: Dissolve 2-(4-chlorophenyl)malonaldehyde in Ethanol (10 mL/mmol).

-

Addition: Add Phenylhydrazine dropwise at room temperature.

-

Catalysis: Add catalytic glacial acetic acid.

-

Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Work-up: Concentrate the solvent under reduced pressure.

-

Purification: The residue is usually purified by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole.

Pathway Visualization

The following diagram illustrates the divergent synthesis from the common intermediate.

Caption: Divergent synthesis of bioactive heterocycles from the 2-(4-chlorophenyl)malonaldehyde core.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete decarboxylation or hydrolysis. | Ensure reaction temperature reaches 70°C+ during Vilsmeier step. Increase hydrolysis time. |

| Polymerization | Aldehyde instability. | Use the intermediate immediately. Store as Sodium Salt if delay is necessary. |

| Regioselectivity (Pyrazoles) | N1-substitution ambiguity. | With monosubstituted hydrazines, regioisomers are possible but less likely here due to the symmetry of the malonaldehyde (C1 and C3 are equivalent). |

| Purification | Product oiling out.[1][2] | Use a solvent switch (e.g., trituration with diethyl ether or hexane) to induce crystallization. |

References

-

Vilsmeier-Haack Synthesis of Malonaldehydes: Reichardt, C., & Halbritter, K. (1975). Syntheses with substituted malondialdehydes. Angewandte Chemie International Edition.

-

Synthesis of 5-Arylpyrimidines: Bartholomew, D., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry.

-

Synthesis of 4-Arylpyrazoles: Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

-

General Reactivity of Malonaldehydes: Faidallah, H. M., et al. (2011). Synthesis of novel pyrazoles and pyrimidines as potential anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application Note: Analytical Quantification of 2-(4-Chlorophenyl)malonaldehyde

Executive Summary & Strategic Overview

2-(4-Chlorophenyl)malonaldehyde (CAS: 205676-17-1, often handled as the sodium salt CAS: 6164-79-0) is a critical electrophilic intermediate used in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including pyrimidine-based kinase inhibitors and COX-2 inhibitors.

The Analytical Challenge: Unlike simple aliphatic dialdehydes (e.g., malondialdehyde), this molecule possesses a chlorophenyl moiety that provides significant UV absorptivity, rendering derivatization unnecessary for standard assay limits. However, the molecule exhibits rapid keto-enol tautomerism and susceptibility to oxidative degradation.

Core Strategy:

-

Primary Method (Assay/Purity): Direct Reverse-Phase HPLC (RP-HPLC) with acidic buffering to stabilize the enol form.

-

Secondary Method (Trace/Genotox): LC-MS/MS for low-level quantification (ppm range).

-

Critical Control Point: Sample preparation must account for the transition from the stable sodium salt solid to the reactive free aldehyde in solution.

Physicochemical Profile & Tautomerism

Understanding the behavior of the analyte is a prerequisite for method success.

| Property | Value / Characteristic | Impact on Method |

| Molecular Formula | C₉H₇ClO₂ (MW: 182.60 g/mol ) | Detectable by MS (ESI+ or ESI-).[1] |

| Chromophore | Conjugated Aryl System | Strong UV absorbance at 254 nm and 280 nm. |

| LogP | ~1.7 (Predicted) | Retains well on C18 columns; moderately lipophilic. |

| pKa (Enol) | ~4.5 - 5.0 | Exists as an anion at neutral pH; requires pH < 3.0 for protonated form. |

| Stability | Oxidizes to 2-(4-chlorophenyl)malonic acid | Samples must be analyzed within 4 hours of preparation or kept at 4°C. |

Tautomeric Equilibrium

In solution, the molecule equilibrates between the dicarbonyl (keto) and the enol forms.

-

Alkaline/Neutral pH: Exists predominantly as the resonance-stabilized enolate anion (highly soluble, broad peaks).

-

Acidic pH (Method Condition): Protonation favors the enol form, which is stabilized by intramolecular hydrogen bonding. We select acidic mobile phases to sharpen peak shape.

Method A: Direct RP-HPLC-UV (Process Control)

Objective: Routine quantification of purity and assay (>98% target). Rationale: The chlorophenyl ring allows for direct UV detection, avoiding the variability introduced by derivatization (e.g., DNPH).

Chromatographic Conditions

-

System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

-

Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (End-capped to reduce silanol interactions).

-

Column Temperature: 30°C (Controlled to minimize tautomeric shifts).

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 265 nm (λmax) and 220 nm (impurity check).

-

Injection Volume: 5 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |

| 10.0 | 10 | 90 | Linear Gradient |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End |

Sample Preparation Protocol (Critical)

Caution: Do not use methanol as a diluent if the sample is acidic, as acetal formation may occur over time.

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard (or sodium salt equivalent) into a 10 mL volumetric flask. Dissolve in Acetonitrile:Water (50:50) .

-

Acidification: If starting from the sodium salt, add 10 µL of Formic Acid to the stock solution to ensure conversion to the free aldehyde form before injection. This prevents "split peaks" caused by on-column protonation.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter.

-

Stability: Store in amber vials at 4°C. Analyze within 8 hours.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantification of 2-(4-Chlorophenyl)malonaldehyde as a genotoxic impurity (GTI) in final drug substances. Target LOQ: < 10 ppm relative to API.

Mass Spectrometry Parameters

-

Source: ESI Negative Mode (ESI-).

-

Note: While aldehydes often ionize in Positive mode, the acidic alpha-proton allows for excellent sensitivity in Negative mode as the [M-H]⁻ ion (m/z 181.0).

-

-

MRM Transitions:

-